molecular formula C6H7F3O2 B2518822 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1934574-81-8

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B2518822
CAS RN: 1934574-81-8
M. Wt: 168.115
InChI Key: MVNRGPSCFHXBBA-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1934574-81-8 . It has a molecular weight of 168.12 . This compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid . The InChI code is 1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 168.12 .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • MK-5046 Intermediate : 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid serves as an intermediate in the synthesis of MK-5046, a potent and selective melanin-concentrating hormone receptor 3 (MCHR3) agonist. MK-5046 has potential applications in treating obesity .

Mechanism of Action

This compound is an intermediate in the preparation of MK-5046, a potent, selective bombesin receptor subtype-3 agonist for the treatment of obesity .

Safety and Hazards

The compound has several hazard statements including H226, H302, H315, H318, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

This compound is used as an intermediate in the preparation of MK-5046, a potent, selective bombesin receptor subtype-3 agonist for the treatment of obesity . It has a wide range of applications in the synthesis of various drugs .

properties

IUPAC Name

1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNRGPSCFHXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

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